molecular formula C12H6Cl2N2O6 B099892 6,6/'-Dichloro-4,4/'-dinitro-O,O/'-biphenol CAS No. 15595-24-1

6,6/'-Dichloro-4,4/'-dinitro-O,O/'-biphenol

Cat. No.: B099892
CAS No.: 15595-24-1
M. Wt: 345.09 g/mol
InChI Key: JMDGYNMVECCCBV-UHFFFAOYSA-N
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Description

6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol: is a chemical compound with the molecular formula C12H6Cl2N2O6 and a molecular weight of 345.092 . It is characterized by the presence of two chlorine atoms and two nitro groups attached to a biphenyl structure, which consists of two benzene rings connected by a single bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol typically involves the nitration of 6,6’-dichloro-O,O’-biphenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl structure .

Industrial Production Methods: Industrial production of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: It can be used in the design and synthesis of biologically active molecules, including potential drug candidates .

Industry: In the industrial sector, 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol involves its interaction with specific molecular targets. The nitro groups and chlorine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components and affect biological pathways .

Comparison with Similar Compounds

  • 4,4’-Dichloro-6,6’-dinitro-O,O’-biphenol
  • 3,3’-Dichloro-5,5’-dinitro-(1,1’-biphenyl)-2,2’-diol

Uniqueness: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is unique due to the specific positioning of the chlorine and nitro groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in various fields .

Properties

CAS No.

15595-24-1

Molecular Formula

C12H6Cl2N2O6

Molecular Weight

345.09 g/mol

IUPAC Name

2-chloro-6-(3-chloro-2-hydroxy-5-nitrophenyl)-4-nitrophenol

InChI

InChI=1S/C12H6Cl2N2O6/c13-9-3-5(15(19)20)1-7(11(9)17)8-2-6(16(21)22)4-10(14)12(8)18/h1-4,17-18H

InChI Key

JMDGYNMVECCCBV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-]

Key on ui other cas no.

15595-24-1

Origin of Product

United States

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